1H-Pyrazole-3-carboxylic acid, 5-chloro-1-methyl-, 2-phenylhydrazide
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 5-chloro-1-methyl-, 2-phenylhydrazide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-chloro-1-methyl-, 2-phenylhydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-Pyrazole-3-carboxylic acid and its derivatives.
Reaction with Chlorinating Agents: The 1H-Pyrazole-3-carboxylic acid is reacted with chlorinating agents to introduce the chloro group at the 5-position.
Methylation: The methyl group is introduced at the 1-position through methylation reactions.
Hydrazide Formation: The final step involves the reaction of the chlorinated and methylated pyrazole derivative with phenylhydrazine to form the desired compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylic acid, 5-chloro-1-methyl-, 2-phenylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group at the 5-position can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 5-chloro-1-methyl-, 2-phenylhydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Medicine: Due to its unique structure, it is explored for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-chloro-1-methyl-, 2-phenylhydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1H-Pyrazole-3-carboxylic acid, 5-chloro-1-methyl-, 2-phenylhydrazide can be compared with other similar compounds, such as:
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester: This compound has a similar pyrazole core but differs in the substituents at the 5-position and the ester group.
3-Methyl-1H-pyrazole-5-carboxylic acid: Another similar compound with a methyl group at the 3-position and a carboxylic acid group at the 5-position.
1-Phenyl-3-carbethoxypyrazolone: This compound features a pyrazole ring with a phenyl group and an ethoxycarbonyl group.
Properties
CAS No. |
648408-72-4 |
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Molecular Formula |
C11H11ClN4O |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
5-chloro-1-methyl-N'-phenylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C11H11ClN4O/c1-16-10(12)7-9(15-16)11(17)14-13-8-5-3-2-4-6-8/h2-7,13H,1H3,(H,14,17) |
InChI Key |
FXFQERDBOAROSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NNC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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